![molecular formula C16H18N2O3 B2826499 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide CAS No. 2034591-36-9](/img/structure/B2826499.png)
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of pyrazoles in the presence of trifluoroacetic acid . More specific synthesis methods for similar compounds have been reported, involving the condensation of benzyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate and aniline .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a pyridine ring attached to a tetrahydro-2H-pyran ring via a methylene bridge. The pyridine ring is also attached to a furan-2-carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. One possible reaction pathway is the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway . Other reactions may involve the selective cleavage of the endocyclic cyclopropane bond .Applications De Recherche Scientifique
Amplification of Antibiotics
The compound has shown promise in enhancing the activity of antibiotics. Specifically, derivatives of this compound have been utilized to amplify the effects of phleomycin against Escherichia coli, showcasing its potential in augmenting antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of carboxamide ligands containing thioether donor sites, indicating its importance in creating complex chemical structures (Meghdadi, Mirkhani, & Ford, 2012).
Formation of Fused Ring Systems
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is integral in forming fused ring systems, a process crucial in drug development and the synthesis of novel organic compounds. This process involves intramolecular cyclization to create target fused ring systems, further expanding its utility in chemical synthesis (Ergun et al., 2014).
Antiprotozoal Agents
Derivatives of this compound have been synthesized as antiprotozoal agents, showing promising results against diseases like trypanosomiasis and malaria. This highlights its potential in medical applications, particularly in developing treatments for protozoal infections (Ismail et al., 2004).
Discovery of Selective Inhibitors
The compound has contributed to the discovery of novel, selective inhibitors for specific enzymes, demonstrating its role in therapeutic drug discovery. For instance, it has been part of the development of potent inhibitors for the ATM kinase, indicating its potential in treating diseases related to DNA damage response pathways (Degorce et al., 2016).
Safety and Hazards
Orientations Futures
The compound has been shown to potentiate the efficacy of approved drugs like irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests that it may have potential for future development as a therapeutic agent, particularly in the treatment of cognitive disorders .
Mécanisme D'action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the biochemical pathways that this compound might affect .
Result of Action
The molecular and cellular effects of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide’s action are currently unknown .
Propriétés
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(14-4-2-8-21-14)18-15(12-5-9-20-10-6-12)13-3-1-7-17-11-13/h1-4,7-8,11-12,15H,5-6,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAFGLJYRIROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.